2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide, as part of the pyridazinone family, has been a focus in synthetic chemistry. Ibrahim and Behbehani (2014) describe the synthesis of pyridazin-3-one derivatives, showcasing their utility in creating a variety of fused azines, an important class of compounds in medicinal chemistry (Ibrahim & Behbehani, 2014). Similarly, the study by Pailloux et al. (2007) discusses the synthetic routes to related pyridin-2-yl acetamides and their chemical oxidation products (Pailloux et al., 2007).
Biological Assessments and Applications
The compound's derivatives have been assessed for various biological properties. Karpina et al. (2019) synthesized a set of acetamides, including triazolo[4,3-a]pyridine derivatives, and conducted their biological assessment, highlighting their potential in drug development (Karpina et al., 2019). Mary et al. (2020) explored the photochemical and thermochemical properties of bioactive benzothiazolinone acetamide analogs, indicating their potential application in photovoltaic cells (Mary et al., 2020).
Coordination Chemistry
The compound and its derivatives play a significant role in coordination chemistry. Smolentsev (2017) investigated copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, contributing to the understanding of coordination geometry and ligand properties (Smolentsev, 2017).
Catalytic Properties
Studies such as the one by Saddik et al. (2012) have evaluated the compound's derivatives for their catalytic activities. They explored the oxidation of catechol to o-quinone, demonstrating the utility of these compounds in catalytic processes (Saddik et al., 2012).
Drug Discovery and Pharmaceutical Applications
In drug discovery, compounds like this are often key intermediates or final products. For example, Kobayashi et al. (2007) discussed the synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives, a process relevant to medicinal chemistry (Kobayashi et al., 2007). Another study by Hernández-Vázquez et al. (2018) synthesized a series of peptidic pyrazinones with potential anti-inflammatory capacity, showcasing the therapeutic applications of these compounds (Hernández-Vázquez et al., 2018).
Antimicrobial Activity
Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, including those based on pyridazin-3-one, and evaluated their antimicrobial activity. This underscores the compound's relevance in developing new antimicrobial agents (Fahim & Ismael, 2019).
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-3-2-8-16-15(10)17-13(20)9-19-14(21)7-6-12(18-19)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFVGYGRFHMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.